molecular formula C11H17N B6155908 2-[3-(propan-2-yl)phenyl]ethan-1-amine CAS No. 1000551-53-0

2-[3-(propan-2-yl)phenyl]ethan-1-amine

Cat. No. B6155908
CAS RN: 1000551-53-0
M. Wt: 163.3
InChI Key:
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Description

2-[3-(propan-2-yl)phenyl]ethan-1-amine, more commonly known as 2-propenylphenethylamine, is an organic compound that has been studied for its potential applications in a variety of scientific research fields. It is a derivative of the phenethylamine class, and is a structural analog of the neurotransmitter phenethylamine. This compound has been studied for its potential as a pharmacological agent, and its potential applications in the fields of biochemistry, physiology, and pharmacology.

Mechanism of Action

2-propenylphenethylamine acts as an agonist of various receptors, including the serotonin 5-HT2A receptor, the trace amine-associated receptor 1 (TAAR1), and the dopamine D2 receptor. It binds to these receptors, activating them and causing a cascade of biochemical and physiological responses that are dependent on the receptor it binds to.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-propenylphenethylamine are dependent on the receptor it binds to. When it binds to the serotonin 5-HT2A receptor, it has been found to have antidepressant-like effects in animal models. When it binds to the trace amine-associated receptor 1 (TAAR1), it has been found to have anxiolytic-like effects in animal models. When it binds to the dopamine D2 receptor, it has been found to have antipsychotic-like effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 2-propenylphenethylamine in lab experiments include its ability to act as an agonist of various receptors, its availability, and its relatively low cost. The limitations of using this compound in lab experiments include its instability, its potential to cause side effects, and its potential to interact with other drugs.

Future Directions

For research involving 2-propenylphenethylamine include further investigation into its potential applications in the fields of biochemistry, physiology, and pharmacology. Additionally, further research should be done to investigate the compound’s potential to interact with other drugs and to cause side effects. Additionally, research should be done to investigate the compound’s potential to be used as a therapeutic agent in humans. Finally, further research should be done to investigate the compound’s potential as a tool for understanding the mechanisms of action of various receptors.

Synthesis Methods

2-propenylphenethylamine is synthesized through a multi-step reaction involving the alkylation of phenethylamine with propenyl bromide, followed by a reductive amination with sodium cyanoborohydride. The reaction is carried out in a solvent of acetonitrile, and is followed by a column chromatography purification.

Scientific Research Applications

2-propenylphenethylamine has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. It has been studied for its ability to act as an agonist of the serotonin 5-HT2A receptor, and has been shown to have antidepressant-like effects in animal models. It has also been studied for its potential to act as an agonist of the trace amine-associated receptor 1 (TAAR1), and has been found to have anxiolytic-like effects in animal models. Additionally, it has been studied for its ability to act as an agonist of the dopamine D2 receptor, and has been found to have antipsychotic-like effects in animal models.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[3-(propan-2-yl)phenyl]ethan-1-amine involves the reaction of 3-(propan-2-yl)benzaldehyde with ethan-1-amine in the presence of a reducing agent to yield the desired product.", "Starting Materials": [ "3-(propan-2-yl)benzaldehyde", "ethan-1-amine", "reducing agent" ], "Reaction": [ "Step 1: Dissolve 3-(propan-2-yl)benzaldehyde in a suitable solvent such as ethanol or methanol.", "Step 2: Add ethan-1-amine to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a reducing agent such as sodium borohydride or lithium aluminum hydride to the reaction mixture and stir for several more hours.", "Step 4: Quench the reaction with water and extract the product with a suitable organic solvent such as diethyl ether or dichloromethane.", "Step 5: Purify the product by recrystallization or column chromatography." ] }

CAS RN

1000551-53-0

Product Name

2-[3-(propan-2-yl)phenyl]ethan-1-amine

Molecular Formula

C11H17N

Molecular Weight

163.3

Purity

95

Origin of Product

United States

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